![molecular formula C13H11ClN4O B2538147 5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866843-48-3](/img/structure/B2538147.png)
5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound "5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones, which are of significant interest due to their pharmacological properties. These compounds have been explored for their potential as adenosine deaminase inhibitors, with some derivatives showing potent inhibitory activity and therapeutic effects in animal models of inflammation . Additionally, pyrazolo[3,4-d]pyrimidin-4-ones have been investigated for their adenosine receptor affinity, which is relevant in the context of developing new therapeutic agents .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves a multi-step process starting from commercially available precursors. For instance, a two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been reported, leading to compounds such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as an intermediate for further functionalization . Other synthetic routes include transformations such as hydrolysis, cyclization, and treatment with substituted anilines to yield new derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be substituted at various positions to modulate the compound's biological activity. The structure of these compounds is typically confirmed using techniques such as elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions to introduce different substituents, which can significantly alter their pharmacological profile. For example, the reaction of substituted 2(4)-hydrazinopyrimidines with 3-aryl-1-phenyl-2-propen-1-ones can lead to the formation of 5-aryl-1-[pyrimidin-2(4)-yl]-3-phenyl-4,5-dihydro-1H-pyrazoles . Additionally, palladium-catalyzed C-C coupling reactions have been employed to synthesize analogues of potent antitumor agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their pharmacokinetics and pharmacodynamics. While specific data on the physical and chemical properties of "this compound" are not provided, such properties are typically assessed through experimental studies as part of the drug development process.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study demonstrated the synthesis of pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. This research indicates the potential of these compounds in treating cancer and inflammation, with specific structures showing cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, and inhibiting 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Adenosine Receptor Affinity
Pyrazolopyrimidines have been investigated for their affinity towards adenosine receptors, which are significant in various physiological processes. Research into pyrazolopyrimidine analogues of 1-methylisoguanosine revealed their potential to exhibit A1 adenosine receptor affinity, with specific modifications enhancing activity. This suggests applications in neurological disorders and conditions influenced by adenosine receptor activity (Harden et al., 1991).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives linked to pyrazolopyrimidinones have shown significant antimicrobial and anticancer activity. This highlights the dual-functional potential of these compounds, suggesting their use in treating various infections and cancers. Some derivatives exhibited higher anticancer activity compared to reference drugs, indicating their efficacy and potential therapeutic benefits (Hafez et al., 2016).
Corrosion Inhibition
Pyrazolopyrimidinones have also been studied for their corrosion inhibition properties, particularly on C-steel surfaces in acidic environments. This research suggests the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending their lifespan and maintaining their integrity in various industrial processes (Abdel Hameed et al., 2020).
Future Directions
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-17-12-10(6-16-17)13(19)18(8-15-12)7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIHGLXPXDDOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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